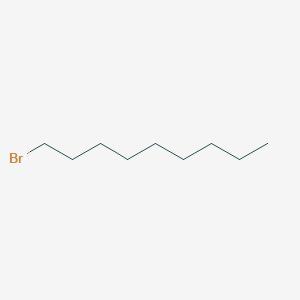

1-Bromononane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMUQTNXKPEMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049348 | |

| Record name | n-Nonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-58-3 | |

| Record name | 1-Bromononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Nonyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromononane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Nonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONYLBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44KET59TTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Bromononane chemical properties and reactivity

An In-depth Technical Guide to 1-Bromononane: Chemical Properties and Reactivity

Introduction

This compound (n-nonyl bromide) is a linear alkyl halide with the chemical formula C₉H₁₉Br.[1] It presents as a colorless to pale yellow liquid with a mild, sweet odor.[1][2] This compound serves as a crucial intermediate in various organic syntheses, particularly in the pharmaceutical and industrial dye sectors.[2][3] Its utility stems from the reactivity of the carbon-bromine bond, which allows for the introduction of the nonyl group into a wide array of molecular structures. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols associated with this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₉H₁₉Br[4] |

| Molecular Weight | 207.15 g/mol |

| CAS Number | 693-58-3 |

| Appearance | Clear, colorless to golden liquid[1][5] |

| Boiling Point | 201 °C (at 1013 hPa)[6] |

| Melting Point | -29 °C[4] |

| Density | 1.084 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.454 |

| Flash Point | 90 °C (closed cup)[4] |

| Vapor Pressure | 0.158 mmHg at 25 °C[4] |

| Water Solubility | Immiscible[1][4] |

| Solubility | Soluble in chloroform, hexanes, diethyl ether, and benzene[2][4] |

| LogP | 4.13190[4] |

| Stability | Stable under normal temperatures and pressures.[7] Incompatible with strong oxidizing agents and strong bases.[1][7][8] |

Reactivity and Key Reactions

The primary reactivity of this compound is centered around the polarized carbon-bromine bond, which makes the alpha-carbon electrophilic and susceptible to attack by nucleophiles. It is also a key substrate for the formation of organometallic reagents.

Nucleophilic Substitution Reactions (S\N2)

As a primary alkyl halide, this compound readily undergoes bimolecular nucleophilic substitution (S\N2) reactions.[9][10] In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.[11] This process leads to the inversion of stereochemistry if the carbon were chiral.

Common nucleophilic substitution reactions include:

-

Formation of Alcohols: Reaction with hydroxide (B78521) ions (e.g., from aqueous NaOH or KOH) under reflux yields 1-nonanol.[9][10]

-

Formation of Nitriles: Reaction with cyanide ions (e.g., from KCN in ethanol) extends the carbon chain by one, producing decanenitrile.[10] This is a valuable strategy for synthesizing molecules with an additional carbon atom.[10]

Grignard Reagent Formation

This compound reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form nonylmagnesium bromide (C₉H₁₉MgBr), a Grignard reagent.[12][13] Grignard reagents are powerful nucleophiles and strong bases, widely used for creating new carbon-carbon bonds.[14][15] They readily react with electrophiles like aldehydes, ketones, esters, and carbon dioxide.[13][15]

The formation of the Grignard reagent is sensitive to moisture and air, which can quench the reaction.[12] Therefore, anhydrous conditions are essential for a successful synthesis.[16][17]

References

- 1. Page loading... [guidechem.com]

- 2. 1-Bromnonan – Wikipedia [de.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound|lookchem [lookchem.com]

- 5. 107205000 [thermofisher.com]

- 6. This compound for synthesis | 693-58-3 [sigmaaldrich.com]

- 7. This compound(693-58-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. savemyexams.com [savemyexams.com]

- 11. benchchem.com [benchchem.com]

- 12. Grignard reagent - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 1-Bromononane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-bromononane (C₉H₁₉Br), a versatile haloalkane used in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following data were obtained in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.[1][2][3]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the nonyl chain. The protons on the carbon adjacent to the bromine atom are the most deshielded, appearing furthest downfield.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.41 | Triplet (t) | 2H | -CH₂-Br |

| 1.85 | Quintet (p) | 2H | -CH₂-CH₂-Br |

| 1.42 - 1.20 | Multiplet (m) | 12H | -(CH₂)₆- |

| 0.88 | Triplet (t) | 3H | -CH₃ |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbon atom bonded to the electronegative bromine atom is significantly shifted downfield.[4]

| Chemical Shift (δ) ppm | Assignment |

| 39.1 | -CH₂-Br |

| 33.9 | -CH₂-CH₂-Br |

| 31.8 | -(CH₂)n- |

| 29.4 | -(CH₂)n- |

| 29.2 | -(CH₂)n- |

| 28.7 | -(CH₂)n- |

| 28.2 | -(CH₂)n- |

| 22.7 | -CH₂-CH₃ |

| 14.1 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically recorded as a neat liquid film, displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2854 | Strong | C-H (alkane) stretching |

| 1465 | Medium | C-H bending |

| 645 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry of this compound is generally performed using electron ionization (EI), which leads to the formation of a molecular ion and various fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2) in an approximate 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7][8][9]

| m/z | Relative Intensity (%) | Assignment |

| 208 / 206 | ~5 / 5 | [M]⁺ (Molecular ion) |

| 137 / 135 | ~50 / 50 | [C₉H₁₉]⁺ (Loss of Br) |

| 127 | ~10 | [M-HBr]⁺ |

| 57 | ~80 | [C₄H₉]⁺ |

| 43 | ~100 | [C₃H₇]⁺ (Base peak) |

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sample of this compound (10-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[10][11] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] The tube is capped and gently agitated to ensure a homogeneous solution.

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).[11][12] For a typical ¹H NMR experiment, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 128 or more) may be necessary to achieve an adequate signal-to-noise ratio. The instrument is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent, and the magnetic field is shimmed to optimize homogeneity.[11]

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid, the spectrum is conveniently obtained using the neat liquid film method.[13] A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, which are then gently pressed together to form a thin film.[13]

Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.[13] The sample spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: A small amount of this compound is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) interface. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as electron ionization (EI).[14] This process removes an electron from the molecule to form a positively charged molecular ion (M⁺) and also induces fragmentation.

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[14] A detector then records the abundance of each ion. The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

Caption: Spectroscopic analysis workflow for this compound.

Caption: Primary mass spectrometry fragmentation of this compound.

Caption: ¹H NMR neighboring proton relationships in this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. This compound(693-58-3) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound, 97% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound(693-58-3) MS [m.chemicalbook.com]

- 8. Nonane, 1-bromo- [webbook.nist.gov]

- 9. youtube.com [youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. This compound | C9H19Br | CID 12742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

Synthesis of 1-Bromononane from 1-Nonanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for converting 1-nonanol to 1-bromononane, a key intermediate in various organic syntheses, including pharmaceutical and industrial dye production.[1] Three principal methods are detailed: reaction with hydrogen bromide and sulfuric acid, reaction with phosphorus tribromide, and the Appel reaction. This document offers a comparative analysis of these methods, complete with detailed experimental protocols, reaction mechanisms, and quantitative data to aid researchers in selecting the most suitable procedure for their specific needs.

Comparative Analysis of Synthetic Methods

The selection of a synthetic method for the preparation of this compound from 1-nonanol depends on several factors, including desired yield, reaction conditions, and the nature of the reagents. Below is a summary of the quantitative data for the three primary methods.

| Method | Reagents | Solvent | Reaction Time (approx.) | Temperature (°C) | Yield (%) |

| HBr/H₂SO₄ | 1-Nonanol, NaBr, H₂SO₄ (conc.) | None (or water) | 6 - 8 hours | Reflux | >90 |

| Phosphorus Tribromide | 1-Nonanol, PBr₃ | Diethyl ether | 6 hours | 0 - 25 | ~83 |

| Appel Reaction | 1-Nonanol, CBr₄, PPh₃ | Dichloromethane | 1.5 - 2 hours | Room Temp. | 70 - 90 |

Note: Yields are based on reactions with 1-nonanol or similar long-chain primary alcohols and may vary based on specific experimental conditions.

Reaction Mechanisms and Pathways

The conversion of 1-nonanol to this compound by these methods proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The hydroxyl group of the primary alcohol is a poor leaving group and therefore requires protonation or activation to facilitate substitution by the bromide nucleophile.

HBr/H₂SO₄ Method

In this method, hydrobromic acid (HBr) is typically generated in situ from the reaction of sodium bromide (NaBr) and concentrated sulfuric acid (H₂SO₄). The strong acid protonates the hydroxyl group of 1-nonanol, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the primary carbon and displacing the water molecule.

References

An In-depth Technical Guide to the Physical Properties of n-Nonyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Nonyl bromide, also known as 1-bromononane, is a linear alkyl halide with the chemical formula C₉H₁₉Br. It serves as a crucial intermediate and reagent in a multitude of organic syntheses, including the formation of Grignard reagents, nucleophilic substitution reactions, and the synthesis of various pharmaceuticals and other specialty chemicals. A thorough understanding of its physical properties is paramount for its effective and safe use in research and development, particularly within the pharmaceutical industry where precision and safety are critical. This technical guide provides a comprehensive overview of the key physical properties of n-nonyl bromide, detailed experimental protocols for their determination, and a workflow for a common experimental procedure.

Core Physical Properties of n-Nonyl Bromide

The physical characteristics of n-nonyl bromide are essential for predicting its behavior in various chemical processes, for purification, and for ensuring safe handling and storage. The following table summarizes the key physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉Br | [1] |

| Molecular Weight | 207.15 g/mol | [1] |

| Appearance | Colorless transparent liquid | [1] |

| Density | 1.084 g/mL at 25 °C | [1] |

| Boiling Point | 201 °C | [1] |

| Melting Point | -29 °C | [1] |

| Refractive Index (n²⁰/D) | 1.454 | [1] |

| Solubility | Immiscible in water. Miscible with alcohol and ether. | [1] |

| Flash Point | 194 °F (90 °C) | [1] |

| Vapor Pressure | 0.158 mmHg at 25 °C | [1] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of the physical properties of n-nonyl bromide is essential for its characterization and use in sensitive applications. The following are detailed methodologies for key experiments.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with mineral or silicone oil to a level just above the side arm.

-

Add a small amount (approximately 0.5 mL) of n-nonyl bromide to the small test tube.

-

Place the capillary tube, with its sealed end facing upwards, into the test tube containing the n-nonyl bromide.

-

Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance and is a useful parameter for identification and purity assessment.

Materials:

-

Pycnometer (a specific gravity bottle with a known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

n-Nonyl bromide

-

Distilled water (for calibration)

-

Acetone (B3395972) (for cleaning and drying)

-

Temperature-controlled water bath

Procedure:

-

Thoroughly clean the pycnometer with distilled water and then acetone, and dry it completely.

-

Accurately weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a temperature-controlled water bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully insert the stopper, allowing excess water to escape through the capillary. Dry the outside of the pycnometer and weigh it. Record the mass (m₂).

-

Empty the pycnometer, clean it with acetone, and dry it thoroughly.

-

Fill the pycnometer with n-nonyl bromide and allow it to equilibrate to the same temperature in the water bath.

-

Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer. Record the mass (m₃).

-

The density of n-nonyl bromide (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light bends as it passes through a substance and is a highly sensitive physical property used for identification and purity verification.

Materials:

-

Abbe refractometer

-

n-Nonyl bromide

-

Dropper or pipette

-

Lens paper

-

Ethanol (B145695) or acetone (for cleaning)

-

A constant temperature water circulator

Procedure:

-

Turn on the light source of the Abbe refractometer.

-

Clean the prism surfaces with a soft lens paper moistened with ethanol or acetone and allow them to dry completely.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a dropper, place a few drops of n-nonyl bromide onto the surface of the lower prism.

-

Close the prisms firmly. The liquid should spread evenly between them.

-

If the refractometer is connected to a constant temperature water circulator, ensure the desired temperature (e.g., 20 °C) is stable.

-

Look through the eyepiece and turn the coarse adjustment knob until the field of view is divided into a light and a dark section.

-

Turn the fine adjustment knob to bring the dividing line into sharp focus.

-

If a color fringe is visible at the borderline, turn the chromaticity adjustment knob until the borderline becomes a sharp, colorless line.

-

Adjust the scale so that the sharp borderline is exactly on the crosshairs in the eyepiece.

-

Read the refractive index value from the scale. Record the temperature of the measurement.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Grignard reaction, a common application of n-nonyl bromide in organic synthesis.

Caption: Workflow for a Grignard Reaction using n-Nonyl Bromide.

Safety and Handling

n-Nonyl bromide is an irritant to the eyes, respiratory system, and skin.[1] It is essential to handle this chemical in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.[1] Store in a cool, dry place away from strong oxidizing agents and strong bases.[1] In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

An In-depth Technical Guide to the Solubility of 1-Bromononane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromononane in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents qualitative solubility information, expected solubility trends based on analogous compounds, and a detailed experimental protocol for the precise determination of its solubility.

Core Concepts: Solubility of Bromoalkanes

This compound (C₉H₁₉Br) is a long-chain alkyl halide. Its molecular structure, featuring a polar carbon-bromine (C-Br) bond and a dominant nonpolar nine-carbon alkyl chain, dictates its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility. The large nonpolar alkyl chain results in significant London dispersion forces, making it readily soluble in nonpolar organic solvents.[1] While the C-Br bond introduces a dipole moment, the overall nonpolar character of the molecule dominates its solubility profile.

In contrast, this compound is immiscible with water.[2][3] The strong hydrogen bonding network between water molecules is energetically more favorable than the weaker dipole-dipole and dispersion forces that would be formed with this compound.

Solubility Data

While precise quantitative solubility data for this compound is not widely available, its miscibility with a range of common organic solvents can be inferred from its structural similarity to other long-chain bromoalkanes like 1-bromooctane (B94149) and 1-bromodecane, which are known to be soluble in many organic solvents.[4][5][6][7][8] For practical laboratory purposes, "miscible" can be considered a very high degree of solubility, indicating that the two liquids can be mixed in all proportions to form a homogeneous solution.

Table 1: Qualitative and Expected Solubility of this compound in Various Organic Solvents

| Solvent | Solvent Type | Expected Solubility of this compound | Rationale/Supporting Evidence |

| Hexane | Nonpolar | Miscible | Stated as soluble in chemical literature.[2][3] Long-chain bromoalkanes are highly soluble in nonpolar solvents.[4] |

| Toluene | Nonpolar | Miscible | Long-chain bromoalkanes are highly soluble in nonpolar aromatic solvents.[4] |

| Chloroform (CHCl₃) | Polar Aprotic | Miscible | Stated as soluble in chemical literature.[2][3] |

| Diethyl Ether (C₄H₁₀O) | Polar Aprotic | Miscible | Known to be soluble in ethyl ether.[9] |

| Acetone (C₃H₆O) | Polar Aprotic | Miscible | Expected to be miscible based on the behavior of similar bromoalkanes. |

| Ethanol (C₂H₅OH) | Polar Protic | Miscible | 1-Bromooctane is miscible with ethanol.[7] |

| Methanol (CH₃OH) | Polar Protic | Soluble | 1-Bromodecane is soluble in methanol. |

| Carbon Tetrachloride (CCl₄) | Nonpolar | Miscible | Expected to be miscible based on its nonpolar nature. |

Note: "Miscible" indicates that this compound and the solvent are expected to be soluble in each other in all proportions. "Soluble" is used where high solubility is expected, but complete miscibility across all proportions has not been explicitly stated for analogous compounds.

Factors Influencing Solubility

The solubility of this compound in an organic solvent is governed by a combination of factors related to both the solute and the solvent. The interplay of these factors determines the extent to which they will form a homogeneous solution.

Caption: Logical relationship of factors influencing this compound solubility.

Experimental Protocol: Determination of Mutual Solubility

The following protocol outlines a method for the quantitative determination of the mutual solubility of this compound in an organic solvent at a given temperature. This method is based on the principle of preparing mixtures of known composition and observing the phase behavior.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest (e.g., hexane, ethanol)

-

Analytical balance (± 0.0001 g)

-

A series of glass test tubes with stoppers or screw caps

-

Water bath with temperature control (± 0.1 °C)

-

Calibrated thermometer or temperature probe

-

Pipettes and graduated cylinders

-

Vortex mixer

Procedure:

-

Preparation of Mixtures:

-

Prepare a series of mixtures of this compound and the chosen organic solvent in sealed test tubes. The compositions should range from low to high concentrations of this compound (e.g., 10%, 20%, 30%, ..., 90% by weight or volume).

-

For each mixture, accurately weigh the required amounts of this compound and the solvent directly into the tared test tube.

-

-

Equilibration and Observation:

-

Place the sealed test tubes in a temperature-controlled water bath.

-

Slowly increase the temperature of the water bath while vigorously agitating the mixtures (e.g., using a vortex mixer) at regular intervals.

-

For each mixture, record the temperature at which the solution becomes clear and homogeneous (the temperature of complete miscibility).

-

After reaching a completely miscible state, allow the solutions to cool slowly while observing. Record the temperature at which turbidity or phase separation first appears.

-

-

Data Analysis:

-

For each composition, calculate the average of the two recorded temperatures (for miscibility on heating and immiscibility on cooling).

-

Plot a graph of the average temperature of miscibility versus the weight or volume percentage of this compound.

-

The resulting plot will show the mutual solubility curve for the this compound-solvent system. From this curve, the solubility of this compound in the solvent (and vice versa) at any given temperature within the experimental range can be determined.

-

Caption: Experimental workflow for determining mutual solubility.

References

- 1. smart.dhgate.com [smart.dhgate.com]

- 2. kelid1.ir [kelid1.ir]

- 3. pubs.acs.org [pubs.acs.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CAS 111-83-1: 1-Bromooctane | CymitQuimica [cymitquimica.com]

- 6. 1-Bromododecane [chembk.com]

- 7. 1-Bromo octane [chembk.com]

- 8. CAS 112-29-8: 1-Bromodecane | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of Methyl 10-undecenoate (CAS 111-81-9)

It appears there is a discrepancy in the provided information. The CAS number 693-58-3 corresponds to 1-Bromononane , not Methyl 10-undecenoate. The correct CAS number for Methyl 10-undecenoate is 111-81-9 . This guide will focus on the safety and handling of Methyl 10-undecenoate (CAS 111-81-9) as requested in the topic.

This technical guide provides comprehensive safety and handling information for Methyl 10-undecenoate, intended for researchers, scientists, and drug development professionals.

Chemical Identification

| Identifier | Value |

| Chemical Name | Methyl 10-undecenoate |

| Synonyms | Methyl undecylenate, 10-Undecenoic acid methyl ester |

| CAS Number | 111-81-9 |

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.3 g/mol [1] |

| Structure | CH2=CH(CH2)8CO2CH3 |

Hazard Identification and Classification

Methyl 10-undecenoate is classified as a hazardous substance.

-

GHS Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[1][2]

-

Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[1][2]

-

Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1][2]

-

-

Signal Word: Warning[2]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P273: Avoid release to the environment.[2]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P391: Collect spillage.

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

-

Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Color | Colorless | [1] |

| Odor | Penetrating | [1] |

| Boiling Point | 253.5°C to 259.06°C at 1013 hPa | [1] |

| Melting Point | -26.4°C to -21.1°C at 1013 hPa | [1] |

| Flash Point | 115°C at 1013 hPa | [1] |

| Density | 0.885 g/cm³ at 20°C | [1] |

| Vapor Pressure | 210 Pa at 25°C | [1] |

| Water Solubility | 0.794 mg/L at 20°C | [1] |

| Octanol-water partition coefficient (LogKow) | 4.4 to 5.3 | [1] |

| Self-ignition temperature | 250°C at 990 hPa | [1] |

Toxicological Information

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity | Harmful if swallowed. | [1] | |

| Acute Inhalation Toxicity | Harmful if inhaled. | [1] | |

| Acute Dermal Toxicity | Not expected to cause significant effect. | [1] | |

| Skin Corrosion/Irritation | Not expected to cause irritation or corrosion. | [1] | |

| Serious Eye Damage/Irritation | Not expected to cause irritation or corrosion. | [1] | |

| Respiratory or Skin Sensitization | Not expected to cause allergic skin reactions. | [1] | |

| Germ Cell Mutagenicity | Not expected to cause adverse genetic effects. | [1] | |

| Carcinogenicity | Not expected to cause cancer under normal use conditions. | [1] | |

| Reproductive Toxicity | Not expected to cause adverse effects on reproduction. | [1] | |

| STOT-Single Exposure | No data available. | ||

| STOT-Repeated Exposure | Not expected to cause adverse effects after repeated exposure. | [1] | |

| Aspiration Hazard | No data available. |

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological studies are not publicly available in the summarized search results. These studies are typically conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), under Good Laboratory Practice (GLP) standards. For specific experimental details, it is recommended to consult the full safety data sheets or the underlying study reports from the manufacturer or regulatory bodies like ECHA (European Chemicals Agency).

Safe Handling and Storage

-

Handle in well-ventilated areas.[1]

-

Provide appropriate local exhaust ventilation at points of emission.[1]

-

Ensure that eye- and handwash stations and safety showers are close to workstation locations.[1]

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[1]

-

Body Protection: Wear a lab coat or other protective clothing.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or mist.

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling.[2]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[2]

-

Methods for Cleaning Up: Absorb with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. The substance is very toxic to aquatic life with long-lasting effects, so release to the environment should be avoided.[1][2]

Visualizations

Caption: Workflow for the safe handling of Methyl 10-undecenoate.

References

The Versatility of 1-Bromononane in Advanced Materials Science: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the potential applications of 1-Bromononane in the field of materials science. As a versatile alkylating agent and initiator, this compound serves as a critical building block in the synthesis and modification of a wide array of advanced materials. This document details its role in the development of functionalized polymers, the surface modification of nanoparticles, the formation of self-assembled monolayers (SAMs) for tailored surface properties, and the creation of hydrophobic coatings. Furthermore, its utility in the synthesis of specialized materials such as functionalized graphene and ionic liquids is discussed. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate further research and application.

Introduction

This compound (C₉H₁₉Br) is a linear alkyl bromide that has emerged as a valuable intermediate in organic synthesis and, increasingly, in the field of materials science.[1] Its nonyl chain provides a desirable combination of hydrophobicity and chain length, making it an ideal candidate for modifying the surface properties of various materials. The presence of a reactive bromine atom allows for its participation in a range of chemical reactions, including nucleophilic substitutions and as an initiator in controlled radical polymerizations.[2]

This guide will systematically explore the multifaceted applications of this compound, offering a comprehensive overview of its role in:

-

Polymer Synthesis: Primarily as an initiator in Atom Transfer Radical Polymerization (ATRP) to produce well-defined polymers with controlled molecular weights and architectures.

-

Nanoparticle Functionalization: As a surface-modifying agent to impart hydrophobicity and improve the dispersibility of nanoparticles in nonpolar media.

-

Self-Assembled Monolayers (SAMs): As a precursor for the formation of ordered, hydrophobic monolayers on various substrates, enabling precise control over surface energy and wettability.

-

Hydrophobic Coatings: For the creation of water-repellent surfaces on a variety of materials.

-

Specialized Materials: Including the alkylation of graphene to tune its electronic and physical properties, and as a key reagent in the synthesis of novel ionic liquids.

Throughout this guide, detailed experimental protocols are provided to enable the replication and further investigation of these applications. Quantitative data are summarized in tables for clear comparison, and key mechanisms and workflows are illustrated using diagrams generated with Graphviz.

Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (PDI), and complex architectures.[3][4] Alkyl halides, such as this compound, are commonly used as initiators in ATRP. The nonyl group from this compound becomes the α-end group of the resulting polymer chain, imparting its hydrophobic characteristics to the final material.

General Mechanism of ATRP Initiation with this compound

The initiation step in ATRP involves the reversible activation of the carbon-bromine bond in this compound by a transition metal complex (e.g., Cu(I)/Ligand). This generates a nonyl radical that initiates polymerization and a metal complex in a higher oxidation state (e.g., Cu(II)Br/Ligand). This reversible activation-deactivation process allows for controlled chain growth.

Experimental Protocol: ATRP of Methyl Methacrylate (B99206) (MMA) Initiated by 1-Bromooctane (B94149) (as an analogue for this compound)

This protocol is adapted from a procedure for 1-bromooctane and can be directly applied to this compound with minor adjustments for molar mass.[5]

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (B1667542) (solvent)

-

Schlenk flask, rubber septa, syringes, and magnetic stir bar

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.071 g, 0.5 mmol).

-

Ligand Addition: Add PMDETA (e.g., 0.104 mL, 0.5 mmol) to the Schlenk flask containing the catalyst.

-

Solvent and Monomer Addition: To the catalyst/ligand mixture, add anisole (10 mL) and MMA (10.7 mL, 100 mmol) via degassed syringes.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Initiator Addition: While stirring the mixture at the desired reaction temperature (e.g., 90 °C), add this compound (e.g., 0.207 g, 1 mmol for a target degree of polymerization of 100) via a degassed syringe.

-

Polymerization: Allow the reaction to proceed for the desired time. Samples can be taken periodically to monitor monomer conversion and molecular weight evolution.

-

Termination: To stop the polymerization, open the flask to expose the catalyst to air, which oxidizes the copper(I) to the inactive copper(II) state.

-

Purification: Dilute the reaction mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol. Filter the precipitate and dry under vacuum to a constant weight.

Quantitative Data

The molecular weight and polydispersity index (PDI) of polymers synthesized via ATRP are highly controllable. The following table provides representative data for the ATRP of MMA using a bromoalkane initiator.

| Initiator | Monomer | Target DP | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| Ethyl α-bromoisobutyrate | MMA | 100 | 10,400 | 1.15 | [6] |

| Ethyl α-bromoisobutyrate | MMA | 200 | 20,900 | 1.20 | [6] |

| 1-Phenylethyl bromide | Styrene | 100 | 9,800 | 1.10 | [3] |

Functionalization of Nanoparticles

This compound can be used to modify the surface of nanoparticles, imparting a hydrophobic nonyl chain. This functionalization is crucial for improving the dispersibility of nanoparticles in nonpolar solvents and polymer matrices, which is essential for the fabrication of nanocomposites with enhanced properties. The process typically involves a nucleophilic substitution reaction where a surface group on the nanoparticle displaces the bromide ion.

General Workflow for Nanoparticle Functionalization

Experimental Protocol: Grafting of Nonyl Chains onto Silica (B1680970) Nanoparticles

This protocol describes a general method for grafting alkyl chains onto silica nanoparticles, which can be adapted for this compound.[7][8]

Materials:

-

Silica nanoparticles (with surface silanol (B1196071) groups)

-

This compound

-

A strong base (e.g., sodium hydride or potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., THF or DMF)

-

Inert gas atmosphere (Argon or Nitrogen)

Procedure:

-

Drying of Nanoparticles: Dry the silica nanoparticles under vacuum at an elevated temperature (e.g., 120 °C) overnight to remove adsorbed water.

-

Dispersion: Disperse the dried silica nanoparticles in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Surface Deprotonation: Add the strong base to the nanoparticle suspension and stir at room temperature for several hours to deprotonate the surface silanol groups.

-

Alkylation: Add this compound to the reaction mixture and heat to an appropriate temperature (e.g., 60-80 °C). The reaction time can vary from several hours to overnight.

-

Work-up: Cool the reaction mixture to room temperature. Quench any excess base by careful addition of a proton source (e.g., ethanol).

-

Purification: Isolate the functionalized nanoparticles by centrifugation. Wash the particles repeatedly with the reaction solvent and then with a solvent in which the unreacted this compound is soluble (e.g., hexane) to remove any physisorbed material.

-

Drying: Dry the purified nonyl-functionalized silica nanoparticles under vacuum.

Quantitative Data

The degree of hydrophobicity achieved by surface modification can be quantified by measuring the water contact angle on a film of the modified nanoparticles. The length of the alkyl chain significantly influences the resulting hydrophobicity.

| Alkyl Chain Length | Water Contact Angle (°) | Reference |

| C1 (Methyl) | ~0 (hydrophilic) | [1][9] |

| C8 (Octyl) | 150.6 ± 6.6 | [1][9] |

| C9 (Nonyl) | Expected to be > 150 | Inferred from[1][9] |

Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. This compound can be converted to nonanethiol, which can then form a dense, hydrophobic SAM on a gold surface.[1][9] Such SAMs are used to precisely control the surface properties of materials, including wettability, adhesion, and friction.

Formation of a Nonanethiol SAM on Gold

The formation of a SAM from nonanethiol on a gold substrate is driven by the strong affinity of the sulfur headgroup for gold, leading to the formation of a gold-thiolate bond. The van der Waals interactions between the adjacent nonyl chains drive the ordering of the monolayer.

Experimental Protocol: Preparation of a Nonanethiol SAM on Gold

This is a general procedure for forming alkanethiol SAMs on gold.[9][10]

Materials:

-

Gold-coated substrate (e.g., silicon wafer with a gold film)

-

Nonanethiol (can be synthesized from this compound)

-

Absolute ethanol (B145695)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

-

Clean glass vials

Procedure:

-

Substrate Cleaning: Clean the gold substrate by immersing it in piranha solution for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.) Rinse the substrate thoroughly with deionized water and then with ethanol. Dry the substrate under a stream of nitrogen.

-

Thiol Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of nonanethiol in absolute ethanol in a clean glass vial.

-

SAM Formation: Immerse the clean, dry gold substrate into the nonanethiol solution.

-

Incubation: Allow the self-assembly process to proceed for an extended period, typically 12-24 hours, to ensure the formation of a well-ordered monolayer.

-

Rinsing: Remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Drying: Dry the substrate with a gentle stream of nitrogen.

Quantitative Data

The hydrophobicity of the resulting SAM can be assessed by measuring the static water contact angle.

| Monolayer | Substrate | Water Contact Angle (°) | Reference |

| Dodecanethiol (C12) | Gold | ~111 | [11] |

| Octadecanethiol (C18) | Gold | ~112 | [11] |

| Nonanethiol (C9) | Gold | Expected to be ~110 | Inferred from[11] |

Other Potential Applications

Hydrophobic Coatings

This compound can be used to create hydrophobic surfaces on various materials, such as silicon wafers, by grafting the nonyl chains onto the surface. This modification significantly increases the water contact angle, leading to water-repellent properties. The expected contact angle for a silicon surface modified with nonyl chains would be significantly higher than that of an untreated, hydrophilic silicon wafer.[12]

Graphene Functionalization

The electronic and physical properties of graphene can be tuned by covalent functionalization. This compound can be used as an alkylating agent to introduce nonyl groups onto the graphene lattice.[7][13] This alkylation can increase the dispersibility of graphene in organic solvents and modify its electronic bandgap.

Synthesis of Ionic Liquids

This compound is a key precursor in the synthesis of imidazolium-based ionic liquids with a nonyl side chain.[4][5] These ionic liquids can have unique properties, such as specific thermal stabilities and miscibility with other liquids, making them suitable for applications as solvents, electrolytes, or catalysts in materials synthesis.

Conclusion

This compound is a highly versatile chemical building block with significant potential in materials science. Its ability to introduce a hydrophobic nonyl chain through various chemical transformations makes it invaluable for the synthesis and modification of polymers, nanoparticles, and surfaces. The detailed protocols and data presented in this guide are intended to serve as a foundation for researchers to explore and expand upon the applications of this compound in the development of new and advanced materials. Further research into the specific use of this compound in areas such as nanoparticle capping and the formation of functional self-assembled monolayers is warranted to fully unlock its potential.

References

- 1. if.tugraz.at [if.tugraz.at]

- 2. Facile Synthesis of Ultrahigh Molecular Weight Poly(Methyl Methacrylate) by Organic Halides in the Presence of Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nathan.instras.com [nathan.instras.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atom transfer radical polymerisation (ATRP) of methyl methacrylate in the presence of radical inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

1-Bromononane: A Versatile Precursor for the Synthesis of Novel Surfactants

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pursuit of novel surfactants with tailored properties remains a significant focus in chemical research and product development. These amphiphilic molecules, central to a myriad of applications from detergents and emulsifiers to drug delivery systems and antimicrobial agents, are constantly being re-engineered for enhanced performance, improved biodegradability, and specialized functionalities. Within the diverse landscape of surfactant synthesis, 1-bromononane has emerged as a key building block, offering a versatile hydrophobic tail that can be readily functionalized to create a variety of cationic and gemini (B1671429) surfactants. This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols associated with novel surfactants derived from this compound.

Introduction to Surfactants and the Role of this compound

Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid.[1][2] This property arises from their amphiphilic structure, which consists of a hydrophilic "head" and a hydrophobic "tail".[3][4] The nonyl alkyl chain provided by this compound serves as a robust hydrophobic component, influencing the resulting surfactant's lipophilicity, which is crucial for its function as an emulsifier, detergent, and antimicrobial agent.[5] The presence of the bromo- functional group allows for straightforward nucleophilic substitution reactions, making it an ideal precursor for introducing various hydrophilic head groups.[5]

Synthesis of Novel Surfactants from this compound

This compound is a valuable precursor for the synthesis of two prominent classes of novel surfactants: quaternary ammonium (B1175870) (quat) surfactants and gemini surfactants.

Quaternary Ammonium Surfactants

Quaternary ammonium salts are a class of cationic surfactants with the general formula [R₄N]⁺X⁻, where R represents alkyl or aryl groups.[5][6] The synthesis of quaternary ammonium surfactants from this compound is typically achieved through the Menschutkin reaction. This reaction involves the nucleophilic substitution of the bromide ion from this compound by a tertiary amine, forming the quaternary ammonium bromide.[5]

The general synthetic pathway for the formation of a quaternary ammonium surfactant from this compound is illustrated below.

Caption: Synthesis of Quaternary Ammonium Surfactants.

Gemini Surfactants

Gemini surfactants are a newer class of surfactants characterized by having two hydrophobic tails and two hydrophilic head groups, connected by a spacer group.[4][7] This unique structure often imparts superior surface activity and lower critical micelle concentrations (CMCs) compared to their single-chain counterparts.[4] The synthesis of gemini surfactants can be achieved by reacting two equivalents of a tertiary amine with a dihaloalkane, followed by quaternization with this compound, or by reacting a diamine with two equivalents of this compound.[3][8]

A representative synthetic workflow for preparing gemini surfactants is depicted below.

References

- 1. chemicalproductsokc.com [chemicalproductsokc.com]

- 2. researchgate.net [researchgate.net]

- 3. Fabrication of Encapsulated Gemini Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Exploratory Reactions Using 1-Bromononane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of key exploratory reactions involving 1-bromononane, a versatile nine-carbon alkyl halide. The content is tailored for professionals in research and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows. This compound serves as a valuable building block in organic synthesis, primarily utilized in the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Its utility as a reactive intermediate is central to the synthesis of more complex molecules.[3]

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This pathway involves a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion.[4] The linear structure of this compound minimizes steric hindrance, favoring the SN2 mechanism.

Williamson Ether Synthesis: Formation of Nonyl Ethers

The Williamson ether synthesis is a reliable method for preparing ethers by reacting an alkoxide or phenoxide with a primary alkyl halide.[5][6][7] This SN2 reaction is widely used for the synthesis of both symmetrical and unsymmetrical ethers.[8]

Reaction Scheme: R-O⁻Na⁺ + CH₃(CH₂)₈Br → R-O-(CH₂)₈CH₃ + NaBr

Experimental Protocol: Synthesis of Nonyl Phenyl Ether

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (B47542) (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

-

Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for one hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

-

Reaction with this compound: Add this compound (1.0 equivalent) dropwise to the solution of sodium phenoxide.

-

Heat the reaction mixture to reflux (typically 50-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).[6] Reaction times can range from 1 to 8 hours.[5][6]

-

Work-up: After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield the nonyl phenyl ether.

Quantitative Data: Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | This compound | DMF | NaH | 80 | 6 | ~85-95 (estimated) |

| 1-Nonanol | This compound | THF | NaH | 65 | 12 | ~80-90 (estimated) |

Yields are estimated based on typical Williamson ether syntheses with primary alkyl bromides.[6]

Diagram: Williamson Ether Synthesis Workflow

Caption: Workflow for the Williamson ether synthesis.

Synthesis of Primary Amines

Direct alkylation of ammonia (B1221849) with this compound is generally not a preferred method for synthesizing primary amines due to the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.[9] More selective methods are the Gabriel synthesis and the reaction with sodium azide (B81097) followed by reduction.

The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides, avoiding overalkylation.[10][11][12] It involves the N-alkylation of potassium phthalimide (B116566) followed by the liberation of the primary amine.[11][13][14]

Reaction Scheme:

-

Potassium Phthalimide + CH₃(CH₂)₈Br → N-Nonylphthalimide

-

N-Nonylphthalimide + H₂NNH₂ → 1-Nonylamine + Phthalhydrazide (B32825)

Experimental Protocol: Gabriel Synthesis of 1-Nonylamine

-

N-Alkylation: In a round-bottom flask, suspend potassium phthalimide (1.0 equivalent) in DMF.

-

Add this compound (1.0 equivalent) to the suspension.

-

Heat the mixture with stirring (typically to 80-100 °C) for several hours until TLC indicates the consumption of the starting materials.[15]

-

Amine Liberation (Ing-Manske procedure): Cool the reaction mixture to room temperature and add hydrazine (B178648) hydrate (B1144303) (1.2 equivalents).[11]

-

Heat the mixture to reflux for 1-2 hours, during which a precipitate of phthalhydrazide will form.

-

Work-up: After cooling, acidify the mixture with dilute HCl and filter to remove the phthalhydrazide precipitate.

-

Make the filtrate basic with NaOH and extract the liberated 1-nonylamine with diethyl ether.

-

Dry the organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

-

Purify the crude 1-nonylamine by distillation.

Quantitative Data: Gabriel Synthesis

| Reactant 1 | Reactant 2 | Solvent | Reagent for Amine Liberation | Temperature (°C) | Time (h) | Yield (%) |

| Potassium Phthalimide | This compound | DMF | Hydrazine Hydrate | 90 | 4 | ~80-90 (estimated) |

Yields are estimated based on typical Gabriel syntheses with primary alkyl bromides.

An alternative, high-yielding route to primary amines involves the SN2 reaction of this compound with sodium azide to form 1-azidononane (B1281536), which is subsequently reduced to 1-nonylamine. This method prevents overalkylation as the azide intermediate is not nucleophilic.[4]

Reaction Scheme:

-

CH₃(CH₂)₈Br + NaN₃ → CH₃(CH₂)₈N₃ + NaBr

-

CH₃(CH₂)₈N₃ + [Reducing Agent] → CH₃(CH₂)₈NH₂

Experimental Protocol: Synthesis of 1-Nonylamine via 1-Azidononane

-

Synthesis of 1-Azidononane: In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents).[16]

-

Heat the mixture to 60-70 °C and stir for 12-24 hours.[16] Monitor the reaction by TLC.

-

Work-up for Azide: Cool the mixture, pour into water, and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure. Caution: Low molecular weight alkyl azides can be explosive and should be handled with care.

-

Reduction of 1-Azidononane: Dissolve the crude 1-azidononane in anhydrous THF or diethyl ether and cool in an ice bath.

-

Add lithium aluminum hydride (LiAlH₄, 1.2 equivalents) portion-wise.

-

Stir the reaction at room temperature for several hours until the reduction is complete (monitored by IR spectroscopy - disappearance of the azide peak at ~2100 cm⁻¹).

-

Work-up for Amine: Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting aluminum salts and wash the filter cake with ether.

-

Dry the filtrate over anhydrous potassium carbonate and concentrate to give 1-nonylamine.

Quantitative Data: Synthesis of 1-Nonylamine via Azide

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Azide Formation | This compound | Sodium Azide | DMF | 65 | 18 | >90[16] |

| Reduction | 1-Azidononane | LiAlH₄ | THF | 25 | 4 | ~85-95 |

Diagram: Amine Synthesis Pathways

Caption: Comparative pathways for primary amine synthesis.

Grignard Reaction: Formation of Nonylmagnesium Bromide and Subsequent Reactions

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[17][18] this compound can be converted to its corresponding Grignard reagent, nonylmagnesium bromide, by reacting with magnesium metal in an anhydrous ether solvent.[17] This organometallic reagent is a strong nucleophile and a strong base, reacting with a wide range of electrophiles.[19]

Reaction Scheme (Formation): CH₃(CH₂)₈Br + Mg --(anhydrous ether)--> CH₃(CH₂)₈MgBr

Experimental Protocol: Preparation of Nonylmagnesium Bromide

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a glass stopper. All glassware must be rigorously dried to exclude moisture.[18]

-

Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. Gentle warming may be necessary to start the reaction.

-

Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed. The resulting greyish solution is the Grignard reagent, which should be used immediately in subsequent reactions.

Reactions of Nonylmagnesium Bromide with Electrophiles

Nonylmagnesium bromide can react with various electrophiles to form a range of products.

Reaction with Aldehydes and Ketones:

-

With an aldehyde (e.g., benzaldehyde): Forms a secondary alcohol.

-

With a ketone (e.g., acetone): Forms a tertiary alcohol.[20][21]

Reaction with Carbon Dioxide:

-

Forms a carboxylic acid (decanoic acid) after acidic work-up.[22]

Experimental Protocol: Reaction with an Electrophile (General)

-

Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve the electrophile (e.g., benzaldehyde, acetone, or bubble CO₂ gas through the solution) (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.[22]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by distillation or column chromatography.

Quantitative Data: Reactions of Nonylmagnesium Bromide

| Electrophile | Product | Yield (%) |

| Benzaldehyde | 1-Phenyl-1-decanol | ~70-85 (estimated)[23] |

| Acetone | 2-Methyl-2-undecanol | ~60-75 (estimated)[20] |

| Carbon Dioxide | Decanoic Acid | ~60-80 (estimated)[24] |

Yields are estimated based on typical Grignard reactions.

Diagram: Grignard Reaction Pathways

Caption: Formation and reactions of nonylmagnesium bromide.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. However, the use of unactivated alkyl halides like this compound in these reactions is challenging due to their slower rate of oxidative addition and the propensity of the resulting alkylpalladium intermediate to undergo β-hydride elimination.[8] Recent advances have led to the development of specialized catalyst systems that can facilitate these couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide. While typically used with aryl or vinyl halides, some progress has been made with alkyl halides.[6]

Reaction Scheme: CH₃(CH₂)₈Br + R-B(OH)₂ --(Pd catalyst, Base)--> CH₃(CH₂)₈-R

Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Representative)

-

To a reaction vessel, add the arylboronic acid (1.5 equivalents), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents), and a palladium catalyst with a specialized ligand (e.g., a bulky, electron-rich phosphine (B1218219) ligand).

-

Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent (e.g., DMF, dioxane, or a mixture with water).

-

Add this compound (1.0 equivalent) and heat the reaction mixture (typically 80-120 °C).

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.

Quantitative Data: Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate (estimated) |

| 4-Methoxyphenylboronic acid | Pd₂ (dba)₃ / RuPhos | K₂CO₃ | Dioxane | 110 | Moderate (estimated)[25] |

Yields are highly dependent on the specific catalyst and ligand system and are generally lower for unactivated alkyl bromides than for aryl bromides.

Sonogashira Coupling

The Sonogashira coupling creates a carbon-carbon bond between a terminal alkyne and an organic halide.[26] The coupling of unactivated alkyl electrophiles is a significant challenge.[3]

Reaction Scheme: CH₃(CH₂)₈Br + H−C≡C−R --(Pd/Cu catalyst, Base)--> CH₃(CH₂)₈−C≡C−R

Recent research has focused on developing new catalyst systems, including those based on nickel and copper, to facilitate the Sonogashira coupling of alkyl halides under milder conditions.[27][28]

Heck Reaction

The Heck reaction couples an organic halide with an alkene.[29] The use of unactivated alkyl halides in the Heck reaction has been a long-standing challenge, but recent developments, including photoredox catalysis, have shown promise.[4][5][30][31]

Reaction Scheme: CH₃(CH₂)₈Br + H₂C=CHR --(Pd catalyst, Base)--> CH₃(CH₂)₈−CH=CHR

Diagram: Catalytic Cycle of a Cross-Coupling Reaction (Generic)

References

- 1. CN101239891A - Method for synthesizing nonylphenol polyoxyethylene polyoxypropylene ether - Google Patents [patents.google.com]

- 2. ikm.org.my [ikm.org.my]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scispace.com [scispace.com]

- 9. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 12. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Gabriel Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. bartleby.com [bartleby.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. scribd.com [scribd.com]

- 21. adichemistry.com [adichemistry.com]

- 22. m.youtube.com [m.youtube.com]

- 23. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 24. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Sonogashira Coupling [organic-chemistry.org]

- 27. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Formation of 1-Bromononane Grignard Reagent (Nonylmagnesium Bromide)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formation of the Grignard reagent from 1-bromononane, resulting in nonylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base, making it a valuable tool in organic synthesis for the formation of carbon-carbon bonds. Adherence to anhydrous and anaerobic conditions is critical for the successful synthesis and subsequent reactivity of this reagent.

Reaction Principle

Grignard reagents are formed through the reaction of an organohalide with magnesium metal in an aprotic ethereal solvent.[1][2] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[1] For this compound, the reaction proceeds as follows:

CH₃(CH₂)₈Br + Mg → CH₃(CH₂)₈MgBr

The resulting nonylmagnesium bromide can then be used in various downstream applications, such as reactions with carbonyl compounds (aldehydes, ketones, esters) to form alcohols, or with carbon dioxide to produce carboxylic acids.[3][4]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the formation of nonylmagnesium bromide. Precise conditions may be optimized based on laboratory-specific equipment and reagent purity.

| Parameter | Condition | Rationale |

| Starting Halide | This compound (1.0 eq) | A suitable long-chain alkyl halide for Grignard reagent formation.[5] |